molecular formula C21H22N2OS B2568125 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide CAS No. 863513-06-8

4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide

Cat. No.: B2568125
CAS No.: 863513-06-8
M. Wt: 350.48
InChI Key: PCBTYOGVFAWIPI-UHFFFAOYSA-N
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Description

4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a phenyl group at the 4-position and a 2-phenyl-1,3-thiazol-4-yl moiety linked via an ethyl spacer to the amide nitrogen. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

The compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization steps, as seen in related thiazole-containing derivatives (). Analytical characterization would employ techniques such as $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, IR spectroscopy, and mass spectrometry (), with crystallographic tools like SHELX or ORTEP-3 () for structural elucidation if crystallized.

Properties

IUPAC Name

4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c24-20(13-7-10-17-8-3-1-4-9-17)22-15-14-19-16-25-21(23-19)18-11-5-2-6-12-18/h1-6,8-9,11-12,16H,7,10,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBTYOGVFAWIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and butanamide groups. One common synthetic route involves the reaction of a thioamide with a haloketone to form the thiazole ring. The reaction conditions often include the use of a polar aprotic solvent like ethyl acetate and a base to facilitate the cyclization . Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide can undergo various chemical reactions, including:

Scientific Research Applications

4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antibacterial and antifungal activities, making it useful in the development of new antimicrobial agents.

    Medicine: Its anti-inflammatory and antitumor properties are being explored for potential therapeutic applications.

    Industry: Thiazole derivatives are used in the production of dyes, biocides, and fungicides

Mechanism of Action

The mechanism of action of 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological activity being targeted .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Butanamide Derivatives

Compound Name Substituents/Modifications Key Features References
4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide - 4-phenyl butanamide
- Ethyl-linked 2-phenylthiazole
- Thiazole ring enhances π-π interactions.
- Amide group facilitates hydrogen bonding.
N/A
4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide - 4-phenyl butanamide
- 5-phenyl-1,3,4-thiadiazole
- Thiadiazole (two nitrogen atoms) increases polarity and metabolic stability.
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide - 4-chlorophenyl substitution on thiazole
- Ethyl-linked butanamide
- Chlorine atom enhances lipophilicity and electron-withdrawing effects.
Mirabegron () - 2-amino-1,3-thiazol-4-yl
- Hydroxy-phenylethylaminoethylphenylacetamide backbone
- Beta-3 adrenergic agonist with clinical use for overactive bladder.
4-Methoxybutyrylfentanyl () - Piperidinyl and methoxyphenyl groups
- Butanamide linker
- Opioid receptor affinity due to fentanyl-like core.

Pharmacological and Physicochemical Properties

Thiazole vs. Thiadiazole Derivatives

  • Thiazole-Containing Compounds: The 1,3-thiazole ring in the target compound (vs. Thiazoles are also known for metal-chelating properties, which may influence catalytic or enzymatic interactions.
  • Chlorophenyl Substitution : The 4-chlorophenyl variant () exhibits increased lipophilicity (logP ~3.5 estimated) compared to the parent phenyl group, enhancing membrane permeability but possibly reducing aqueous solubility .

Amide Linker Variations

  • Piperidinyl Modifications : 4-Methoxybutyrylfentanyl () demonstrates that substituting the ethyl spacer with a piperidinyl group significantly alters receptor selectivity, shifting activity toward opioid receptors .

Biological Activity

4-Phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound has the following structural formula:

C18H22N2S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{S}

The biological activity of 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes that play a role in metabolic pathways, potentially affecting the synthesis of important biomolecules.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses such as inflammation and pain perception.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide have shown activity against various strains of bacteria and fungi.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
4-Phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamideCandida albicans2.37 μg/mL
4-Phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamideStaphylococcus aureus0.5 μg/mL

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of thiazole derivatives against Candida species. The results indicated that compounds with similar structures to 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide exhibited potent antifungal activity, comparable to established antifungal agents like fluconazole. The compounds were effective at inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of thiazole derivatives in animal models. The results demonstrated that the compound reduced inflammatory markers significantly compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is crucial for its development as a therapeutic agent.

Parameter Description
AbsorptionModerate; influenced by lipophilicity
DistributionWide distribution in tissues; crosses blood-brain barrier
MetabolismPrimarily hepatic; involves cytochrome P450 enzymes
ExcretionRenal excretion predominates

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